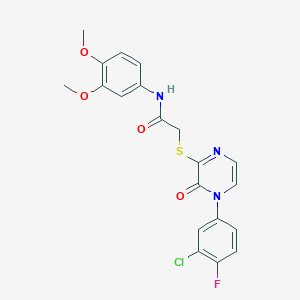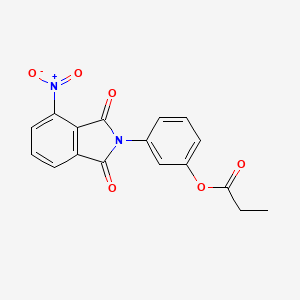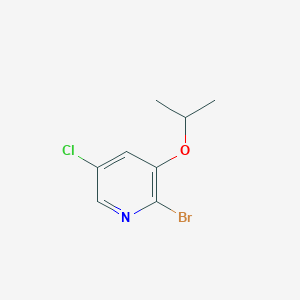
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mecanismo De Acción
The mechanism of action of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and has been used as a tool to study the role of HDACs in various biological processes. HDACs are enzymes that play a role in the regulation of gene expression and have been implicated in various diseases including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. This compound has been shown to induce apoptosis in cancer cells and has been studied for its potential use as an anti-cancer agent. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole in lab experiments is its specificity towards HDACs. This compound has been shown to selectively inhibit the activity of certain HDACs and has been used as a tool to study the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but its toxicity towards normal cells needs to be further studied.
Direcciones Futuras
There are several future directions for the study of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole. One direction is the further study of its potential use as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells and has been studied for its potential use in the treatment of various types of cancer. Another direction is the study of its potential use in the treatment of neurodegenerative disorders. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the development of more selective HDAC inhibitors is an area of future research.
In conclusion, this compound is a promising compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. Its specificity towards HDACs makes it a useful tool for studying the role of these enzymes in various biological processes. Further studies are needed to fully understand the potential applications of this compound in the treatment of cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has been reported in several studies. One of the commonly used methods involves the reaction of 4-bromobenzylamine with 2-thiophenecarboxaldehyde in the presence of sodium methoxide followed by tosylation with tosyl chloride. This method yields the desired compound in good yields and has been used in various studies.
Aplicaciones Científicas De Investigación
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes and has been used as a tool to study the role of these enzymes in various biological processes. Some of the areas where this compound has been studied include cancer research, neuroscience, and infectious diseases.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-13-2-8-16(9-3-13)24(21,22)20-11-10-19-17(20)23-12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVCVFIKSAIIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)
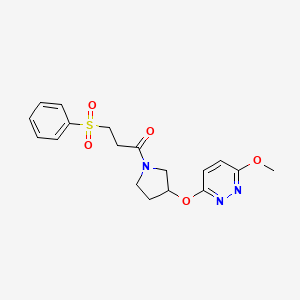

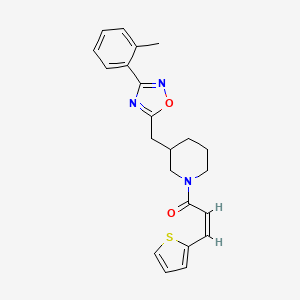
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

